Anidoxime

Übersicht

Beschreibung

Anidoxim ist eine chemische Verbindung, die zur Klasse der Oxime gehört. Oxime zeichnen sich durch das Vorhandensein einer Hydroxylamingruppe aus, die an ein Kohlenstoffatom gebunden ist, das über eine Doppelbindung mit einem Stickstoffatom verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Anidoxim kann durch Reaktion von Hydroxylamin mit Aldehyden oder Ketonen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Kondensation von Hydroxylamin mit der Carbonylverbindung unter Bildung des Oxims. So ergibt beispielsweise die Reaktion von Hydroxylamin mit Aceton Acetonoxim. Die Reaktionsbedingungen umfassen häufig die Verwendung eines sauren Katalysators, um den Kondensationsprozess zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Anidoxim mit Hilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine effiziente Mischung der Reaktanten und die Kontrolle der Reaktionsbedingungen wie Temperatur und Druck. Die Verwendung von mikrowellen-gestützter Synthese wurde ebenfalls untersucht, um die Reaktionsgeschwindigkeit und die Ausbeute von Anidoxim zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Anidoxim durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Anidoxim kann zu Nitrilen oder Amiden oxidiert werden.

Reduktion: Die Reduktion von Anidoxim kann Amine ergeben.

Substitution: Anidoxim kann Substitutionsreaktionen eingehen, bei denen die Hydroxylamingruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: 2-Jodbenzoesäure, Cytochrom P450

Reduktionsmittel: Natriumborhydrid, Wasserstoffgas mit einem Metallkatalysator

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile

Wichtige gebildete Produkte

Oxidation: Nitrile, Amide

Reduktion: Amine

Substitution: Verschiedene substituierte Oxime

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Antidote for Organophosphate Poisoning

Anidoxime has been extensively studied as a potential antidote for organophosphate poisoning, which affects the nervous system by inhibiting acetylcholinesterase. Research indicates that this compound can reactivate the inhibited enzyme, restoring its function and mitigating toxic effects. A notable study demonstrated that this compound was effective in reversing the effects of various organophosphate compounds in animal models, highlighting its potential for clinical use in poisoning cases .

1.2. Neuroprotective Properties

Recent investigations have suggested that this compound may possess neuroprotective properties beyond its role as an antidote. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies indicated that this compound treatment led to a significant decrease in markers of oxidative damage .

Environmental Applications

2.1. Remediation of Contaminated Water

This compound derivatives have been explored for their ability to remediate contaminated water sources affected by heavy metals and organophosphates. The compound's unique structure allows it to bind with toxic substances, facilitating their removal from water systems. A study demonstrated that this compound-modified materials effectively adsorbed lead ions from aqueous solutions, showcasing its potential as an eco-friendly remediation agent .

2.2. Pesticide Degradation

In agricultural contexts, this compound has been investigated for its role in degrading harmful pesticides in soil and water environments. Its ability to break down complex pesticide molecules into less harmful substances can help mitigate the environmental impact of agricultural runoff. Research has shown that this compound can enhance the degradation rates of certain pesticides under controlled conditions .

Analytical Chemistry

3.1. Detection of Organophosphates

This compound is employed as a reagent in analytical methods for detecting organophosphate compounds in various matrices, including food and environmental samples. Its reactivity with organophosphates allows for the development of sensitive detection methods, such as colorimetric assays and chromatography techniques . A case study highlighted the successful application of this compound in detecting pesticide residues in fruits and vegetables, ensuring food safety standards are met.

3.2. Development of Biosensors

The integration of this compound into biosensor technology has shown promise for real-time monitoring of organophosphate levels in agricultural settings. These biosensors utilize the compound's reactivity to provide rapid and accurate measurements, aiding farmers in managing pesticide application more effectively .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidote for Organophosphate Poisoning | Effective reactivation of acetylcholinesterase |

| Neuroprotective Agent | Reduces oxidative stress in neuronal cells | |

| Environmental Science | Water Remediation | Adsorbs heavy metals like lead |

| Pesticide Degradation | Enhances degradation rates of pesticides | |

| Analytical Chemistry | Detection of Organophosphates | Sensitive detection methods developed |

| Biosensor Technology | Real-time monitoring capabilities |

Case Studies

-

Case Study 1: Antidote Efficacy

In a controlled study involving rats exposed to organophosphate compounds, the administration of this compound resulted in a significant survival rate increase compared to untreated controls, demonstrating its effectiveness as an antidote. -

Case Study 2: Environmental Remediation

A field study assessed the use of this compound-modified materials for lead removal from contaminated water bodies. Results showed over 90% lead ion removal efficiency within 24 hours.

Wirkmechanismus

The mechanism of action of anidoxime involves its ability to undergo oxidation and reduction reactions. In biological systems, this compound can be oxidized by cytochrome P450 enzymes to release nitric oxide. This nitric oxide can then interact with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation . The presence of electron-donating groups on the oxime moiety can stabilize the nitrone form, facilitating addition reactions .

Vergleich Mit ähnlichen Verbindungen

Anidoxim kann mit anderen Oximen und Amidoximen verglichen werden:

Oxime: Verbindungen wie Acetonoxim und Benzaldehydoxim teilen ähnliche chemische Eigenschaften mit Anidoxim, unterscheiden sich aber in ihren spezifischen Anwendungen und ihrer Reaktivität.

Amidoxime: Amidoxime, wie z. B. Formamidoxim, haben eine zusätzliche Aminogruppe, die an das Kohlenstoffatom gebunden ist.

Einzigartigkeit

Anidoxim ist einzigartig aufgrund seiner Fähigkeit, Stickstoffmonoxid freizusetzen und seiner potenziellen Anwendungen in Medizin und Industrie. Seine Vielseitigkeit in Bezug auf verschiedene chemische Reaktionen macht es zu einer wertvollen Verbindung für Forschung und industrielle Prozesse.

Liste ähnlicher Verbindungen

- Acetonoxim

- Benzaldehydoxim

- Formamidoxim

Biologische Aktivität

Anidoxime, a member of the amidoxime family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxylamine group bonded to a carbon atom that is also connected to an alkyl or aryl group. Its unique chemical structure allows it to function as both an antibacterial agent and a nitric oxide (NO) donor, making it an important subject of study in various fields including pharmacology and environmental science.

Chemical Structure and Properties

This compound is formed through the reaction of hydroxylamine with aldehydes or ketones, leading to compounds with the general formula R1R2C=NOH. The specific configuration of this compound contributes to its biological properties, particularly its ability to release nitric oxide, which plays a crucial role in various physiological processes.

Comparison with Similar Compounds

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| This compound | Amidoxime | Antibacterial, antitumor | Nitric oxide donor |

| Aldoximes | Aldehyde-derived | Antimicrobial | Less effective against tumors |

| Ketoximes | Ketone-derived | Varies widely | Specific reactivity patterns |

| Hydroxamic Acids | Hydroxamic functional group | Metal chelation | Stronger metal binding capabilities |

This compound stands out due to its dual functionality, which enhances its therapeutic potential across various applications.

Antibacterial and Antiviral Properties

Research indicates that this compound and its derivatives exhibit significant antibacterial and antiviral activities. Studies have demonstrated effectiveness against a variety of pathogens, suggesting potential applications in treating infectious diseases. The mechanism of action involves disrupting bacterial cell walls and inhibiting viral replication processes.

Nitric Oxide Donation

This compound is recognized for its role as a nitric oxide donor. The compound undergoes oxidation by cytochrome P450 enzymes, resulting in the generation of nitric oxide from superoxide radical anions. This process has beneficial effects on the cardiovascular system, including vasodilation and reduction of arterial pressure. The modulation of vascular functions through NO release is critical for inflammation and immune response regulation.

Analgesic Efficacy

This compound has been evaluated as an oral analgesic agent in clinical trials. A study comparing this compound with dihydrocodeine showed no significant differences in efficacy or side effects at various dosages (75 mg and 100 mg) . This positions this compound as a viable alternative for pain management in clinical settings.

Case Studies and Research Findings

- Clinical Study on Pain Management : A randomized clinical trial assessed the analgesic effects of this compound compared to dihydrocodeine in patients undergoing liposuction. Results indicated comparable pain relief without significant side effects .

- Nitric Oxide Release Study : Research highlighted the capacity of this compound to release NO effectively under physiological conditions, demonstrating its potential for therapeutic use in cardiovascular diseases.

- Antibacterial Activity Assessment : In vitro studies confirmed the antibacterial properties of this compound against multiple strains of bacteria, providing a foundation for further development as an antimicrobial agent.

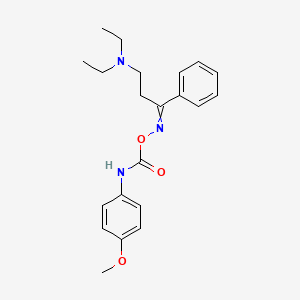

Eigenschaften

CAS-Nummer |

34297-34-2 |

|---|---|

Molekularformel |

C21H27N3O3 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |

InChI-Schlüssel |

XPHBRTNHVJSEQD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

Isomerische SMILES |

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |

Kanonische SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

31729-11-0 (hydrochloride) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.